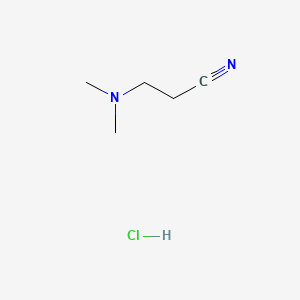

3-(Dimethylamino)propanenitrile hydrochloride

説明

3-(Dimethylamino)propanenitrile hydrochloride is a chemical compound with potential applications in various fields of chemistry and pharmacology. It is known for its roles in synthesis processes, molecular structure analyses, and chemical reactions. This compound is part of a broader class of compounds that exhibit unique chemical and physical properties, making it a subject of interest for scientific research.

Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanenitrile hydrochloride involves complex chemical reactions, including the use of dimethylformamide and phosphorus oxychloride as key reagents. For example, the reaction of malononitrile with these reagents leads to the formation of (dimethylamino-methylene)malononitrile, a precursor to 3-(Dimethylamino)propanenitrile hydrochloride (Mittelbach & Junek, 1982).

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)propanenitrile hydrochloride has been studied using various techniques, including X-ray diffraction. The compound exhibits a planar arrangement between dimethylamino and naphthalenyl moieties, indicating a significant degree of conjugation and potential for electronic interaction (Jacobson et al., 1996).

Chemical Reactions and Properties

3-(Dimethylamino)propanenitrile hydrochloride participates in a variety of chemical reactions, including cycloadditions and substitutions. Its reactivity towards phosphorus reagents has been explored, revealing the compound's versatility in synthesizing novel phosphonochromones and pyrones (Ali et al., 2019).

Physical Properties Analysis

The physical properties of 3-(Dimethylamino)propanenitrile hydrochloride, such as solubility and melting point, are critical for its application in various chemical processes. While specific studies focusing solely on these physical properties are rare, they can be inferred from the compound's synthesis and application contexts.

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)propanenitrile hydrochloride, including its acidity, basicity, and reactivity with various reagents, make it a valuable compound in organic synthesis. Its behavior in the presence of dimethyl malonate for the production of 1,3-propanediol showcases its potential in catalytic hydrogenation processes (Zheng et al., 2017).

科学的研究の応用

Pharmacological Research:

- It has been used in the clinical evaluation of coronary vasodilators, as in the case of 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), though it showed no significant change in exercise tolerance tests for angina pectoris patients (Sandler, 1960).

- Its derivatives have been evaluated as potential antidepressant agents, showing good activity in biochemical and pharmacological animal models of depression without notable anticholinergic side effects (Clark et al., 1979).

Optical and Material Science:

- 3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a novel compound synthesized from 3-(Dimethylamino)propanenitrile hydrochloride, has been found to exhibit nonlinear optical properties, which are promising for optical device applications like optical limiters (Rahulan et al., 2014).

Chemical Synthesis and Applications:

- The compound has been used in the synthesis of various chemical structures, such as in the preparation of carboxylic acid N-[3-(dimethylamino)propyl]amides, which show promise as cationic surfactants for hydrophobization in oil fields (Vlasova et al., 2017).

- It is also utilized in the generation of diverse chemical libraries through alkylation and ring closure reactions, proving its versatility in organic synthesis (Roman, 2013).

Environmental Applications:

- In environmental chemistry, its derivatives have been explored for the degradation of pollutants, as demonstrated in the study where 3,3'-iminobis-propanenitrile was degraded using the Fe(0)/GAC micro-electrolysis system (Lai et al., 2013).

Safety And Hazards

Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

3-(dimethylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYYGUQECNRTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044321 | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanenitrile hydrochloride | |

CAS RN |

18076-02-3 | |

| Record name | Dimethylaminopropionitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)